molecular formula C7H9N3O B13506614 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde

5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde

Cat. No.: B13506614
M. Wt: 151.17 g/mol
InChI Key: ZEXQOPTUYDLTQF-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of an imidazo and pyrazine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can yield a wide range of substituted products .

Mechanism of Action

The mechanism by which 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as inhibition of enzymes or modulation of signaling pathways .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C7H9N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h3,5,8H,1-2,4H2

InChI Key

ZEXQOPTUYDLTQF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C=O)CN1

Origin of Product

United States

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